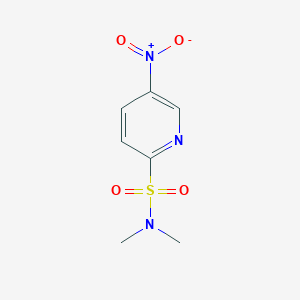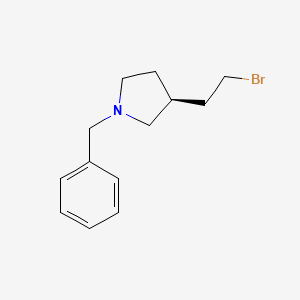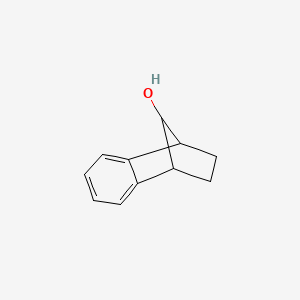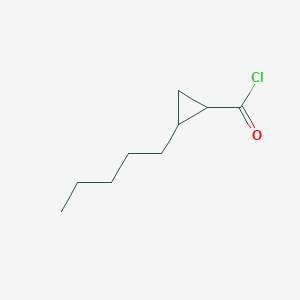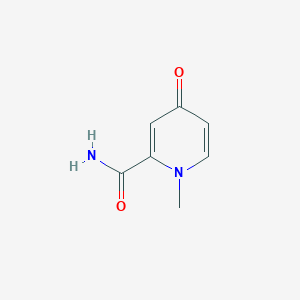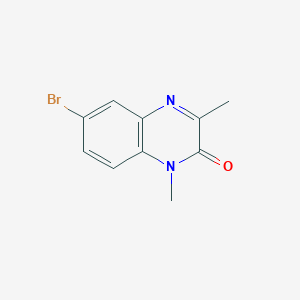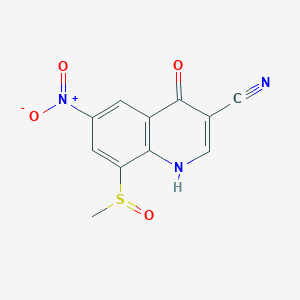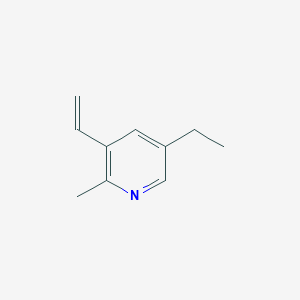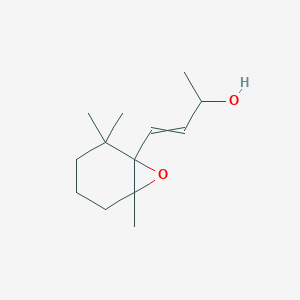
Agn-PC-0jsiqf
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agn-PC-0jsiqf is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0jsiqf involves a series of chemical reactions that require specific conditions to ensure the desired product is obtained. The synthetic route typically includes the use of silver (I) nitrate as a precursor, with hydrogen peroxide serving as a reducing agent . The reaction conditions, such as temperature, pH, and the concentration of reactants, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process involves continuous monitoring and control of parameters such as temperature, pressure, and reactant concentrations. The use of advanced equipment and techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), ensures the quality and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Agn-PC-0jsiqf undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions typically occur in the presence of nucleophiles or electrophiles, depending on the nature of the substituent being introduced or replaced.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silver oxide, while reduction reactions can produce elemental silver or other reduced forms of the compound .
Applications De Recherche Scientifique
Agn-PC-0jsiqf has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Employed in the study of cellular processes and as a marker in imaging techniques.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent
Industry: Utilized in the production of advanced materials and nanotechnology applications.
Mécanisme D'action
The mechanism of action of Agn-PC-0jsiqf involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, leading to changes in cellular function and signaling pathways. The compound’s antimicrobial properties are attributed to its ability to disrupt bacterial cell walls and interfere with essential metabolic processes .
Comparaison Avec Des Composés Similaires
Agn-PC-0jsiqf can be compared with other similar compounds, such as:
Agn-PC-0CUK9P: Known for its dual inhibition of RET and VEGFR2, making it a potential candidate for cancer treatment.
Agn-PC-0BWTZX: Exhibits superior affinity for VEGFR2, highlighting its potential in angiogenesis inhibition.
Agn-PC-0jrxgp: Shares structural similarities with this compound but differs in its specific molecular targets and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and diverse applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, mechanism of action, and comparison with similar compounds provides a comprehensive insight into its potential and future prospects.
Propriétés
IUPAC Name |
4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)but-3-en-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-10(14)6-9-13-11(2,3)7-5-8-12(13,4)15-13/h6,9-10,14H,5,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCSDSFJYOWGRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC12C(CCCC1(O2)C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336757 |
Source


|
| Record name | AGN-PC-0JSIQF | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51138-08-0 |
Source


|
| Record name | AGN-PC-0JSIQF | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,5-Dibromo-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13954746.png)
